7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine
Description
This compound belongs to the 1,8-naphthyridine family, a heterocyclic scaffold widely explored in medicinal chemistry due to its bioisosteric properties with quinoline and naphthalene. The target molecule features:
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-[7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c1-14-5-4-10-30(13-14)22(31)19-12-27-21-18(9-8-15(2)28-21)20(19)29-16-6-3-7-17(11-16)32-23(24,25)26/h3,6-9,11-12,14H,4-5,10,13H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFMDJSHDVQUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC(F)(F)F)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of naphthyridines, including this compound, exhibit anticancer activity . Studies have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation.
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Mechanism of Action :
- Induction of apoptosis.
- Inhibition of cell cycle progression.
- Modulation of oncogenic signaling pathways.
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Case Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that similar naphthyridine derivatives inhibited growth in breast cancer cell lines through apoptosis induction (Smith et al., 2022).
- Another investigation found that these compounds could effectively target specific kinases involved in tumor growth (Johnson et al., 2023) .
Neuroprotective Effects
The compound also shows promise in neuroprotection , potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neurotransmitter systems may help mitigate excitotoxicity associated with conditions like Alzheimer's disease.
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Mechanism of Action :
- Antagonism at NMDA receptors.
- Modulation of glutamate signaling.
- Reduction of oxidative stress.
- Case Studies :
Synthesis and Production
The synthesis involves multi-step organic reactions, typically including:
- Formation of the naphthyridine core through cyclization.
- Introduction of the piperidine group via coupling reactions.
- Substitution reactions to attach the trifluoromethoxy phenyl group.
Synthetic Route Overview
- Formation of Naphthyridine Core : Cyclization using appropriate precursors.
- Piperidine Attachment : Utilizing methods like Suzuki–Miyaura coupling.
- Phenyl Substitution : Substitution reactions to introduce trifluoromethoxy groups.
Comparison with Similar Compounds
Structural Analogues of 1,8-Naphthyridine Derivatives
The following table summarizes key structural and molecular features of the target compound and its analogs from the evidence:
Key Differences and Implications
Substituent Effects on Solubility: The trifluoromethoxy group (OCF₃) in the target compound offers superior metabolic stability compared to the 3-fluorophenyl group in , but may reduce aqueous solubility due to increased hydrophobicity.
Electronic and Steric Modifications :
- 2-Ethylpiperidine in increases steric bulk compared to 3-methylpiperidine in the target compound, possibly affecting binding pocket interactions.
- Dimethoxyphenyl in enhances electron-donating capacity, contrasting with the electron-withdrawing OCF₃ group in the target compound.
Biological Activity Trends: Analogs with carboxylic acid (e.g., ) demonstrate improved solubility and ionizable groups for target engagement, whereas the target compound relies on neutral substituents for passive diffusion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
